molecular formula C30H30Cl2FN5O4 B610514 (2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide CAS No. 1360821-21-1

(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide

Cat. No. B610514
M. Wt: 614.49
InChI Key: CGCOPBXAGSCZNX-FNQJWKMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO2468 is a potent and orally active p53-MDM2 inhibitor.

Scientific Research Applications

Antitubercular and Antibacterial Activities

  • Compounds related to this chemical structure have been synthesized and tested for their antitubercular and antibacterial activities. Specifically, derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide have shown potent activity against tuberculosis and certain bacterial strains, highlighting their potential in medicinal applications (Bodige et al., 2019).

Chemical Synthesis and Modification

  • Research has been conducted on the synthesis and modification of similar compounds, which includes studies on the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide. These studies provide insights into the chemical properties and potential applications of these compounds in various fields (Shiotani & Taniguchi, 1996).

Structural and Conformational Analysis

  • The crystal structure and molecular conformation of related compounds, like solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied. These analyses are crucial for understanding the biological interactions and potential therapeutic uses of these compounds (Banerjee et al., 2002).

Kinase Inhibition for Cancer Therapy

  • Similar chemical structures have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating their potential as therapeutic agents in cancer treatment. These compounds have shown efficacy in preclinical models and have been advanced into clinical trials (Schroeder et al., 2009).

Novel Heterocyclic Systems

  • The compound's framework has been utilized to develop new heterocyclic systems with potential pharmaceutical applications. These include the synthesis of novel annulated products from aminonaphthyridinones, which may have significant biological activities (Deady & Devine, 2006).

properties

CAS RN

1360821-21-1

Product Name

(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C30H30Cl2FN5O4

Molecular Weight

614.49

IUPAC Name

(2S,3R,4S,5R)-N-(4-Carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide

InChI

InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1

InChI Key

CGCOPBXAGSCZNX-FNQJWKMRSA-N

SMILES

O=C([C@H]1[C@H](C2=CC=CC(Cl)=C2F)[C@@]3(C4=C(NC3=O)C=C(Cl)N=C4)[C@H](CC(C)(C)C)N1)NC5=CC=C(C(N)=O)C=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO2468;  RO-2468;  RO 2468; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide
Reactant of Route 2
Reactant of Route 2
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide
Reactant of Route 3
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide
Reactant of Route 4
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide
Reactant of Route 5
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide
Reactant of Route 6
Reactant of Route 6
(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide

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